Palau'Chlor

Catalog No.
S946256
CAS No.
1596379-00-8
M.F
C5H8ClN3O4
M. Wt
209.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palau'Chlor

CAS Number

1596379-00-8

Product Name

Palau'Chlor

IUPAC Name

methyl N-(N'-chloro-N-methoxycarbonylcarbamimidoyl)carbamate

Molecular Formula

C5H8ClN3O4

Molecular Weight

209.59 g/mol

InChI

InChI=1S/C5H8ClN3O4/c1-12-4(10)7-3(9-6)8-5(11)13-2/h1-2H3,(H2,7,8,9,10,11)

InChI Key

PCUVYBUDIWDLNI-UHFFFAOYSA-N

SMILES

COC(=O)NC(=NCl)NC(=O)OC

Canonical SMILES

COC(=O)NC(=NCl)NC(=O)OC

Palau'Chlor, also known as CBMG, is a novel guanidine-based chlorinating reagent that has garnered attention for its efficiency and versatility in chlorination reactions. Developed to facilitate the chlorospirocyclization of pyrrole imidazole alkaloids, Palau'Chlor stands out due to its ability to operate under mild conditions while maintaining high selectivity and reactivity. It is particularly effective for chlorinating nitrogen-containing heterocycles and various aromatic compounds, making it a valuable tool in synthetic organic chemistry .

The chlorination reaction mediated by Palau'Chlor is believed to proceed through an electrophilic aromatic substitution mechanism. The electron-deficient chlorine atom in Palau'Chlor attacks the electron-rich pi (π) system of the substrate molecule, leading to the formation of a new carbon-chlorine bond [].

Enhanced Reactivity and Substrate Compatibility

  • Unlike many traditional chlorinating agents, Palau'Chlor exhibits exceptional reactivity []. This allows researchers to efficiently chlorinate a wider range of molecules, including those that are unreactive towards other methods [].
  • Studies have shown it to be particularly effective with nitrogen-containing heterocycles, which are essential building blocks in drug discovery [].
  • Additionally, Palau'Chlor demonstrates good compatibility with various functional groups, expanding the types of molecules that can be chlorinated without causing unwanted side reactions [].

Safety and Operational Advantages

  • Compared to older chlorinating agents like SO2Cl2 (sulfuryl chloride) or Cl2 (chlorine gas), Palau'Chlor offers a much safer alternative []. It is an air-stable, free-flowing powder that can be handled under standard laboratory conditions.
  • The chlorination process using Palau'Chlor is considered mild and operationally simple. Reactions often proceed quickly, with some achieving chlorination in just 5-10 minutes [].
  • Furthermore, the method is scalable, allowing researchers to perform chlorination on larger quantities (gram scale) while maintaining good yields [].

Selective Chlorination

  • A significant advantage of Palau'Chlor is its ability to selectively chlorinate molecules at specific locations []. This is particularly useful for synthesizing complex organic compounds where precise control over chlorine placement is crucial.
  • Minimal over-chlorination is observed with Palau'Chlor, minimizing the formation of unwanted byproducts and streamlining the purification process [].

The primary mechanism of action for Palau'Chlor involves electrophilic aromatic substitution, where the chlorinating agent selectively replaces hydrogen atoms in aromatic systems with chlorine atoms. This reaction pathway allows for the functionalization of complex molecules without requiring harsh conditions or extensive purification processes. Notably, Palau'Chlor has demonstrated superior reactivity compared to traditional chlorinating agents like N-chlorosuccinimide and tert-butyl hypochlorite, especially in cases where these reagents fail to deliver products .

Key Reactions:

  • Chlorination of Heterocycles: Palau'Chlor effectively chlorinates compounds like clotrimazole, achieving quantitative yields where other reagents do not react at room temperature .
  • C–H Chlorination: It can accomplish C–H chlorinations that are challenging for conventional reagents, thus broadening the scope of functionalization in organic synthesis .

Palau'Chlor is synthesized through a straightforward process that involves the reaction of guanidine derivatives with chlorinating agents. The synthesis typically requires careful control of reaction conditions to ensure the stability and reactivity of the final product.

General Synthesis Steps:

  • Starting Material Preparation: Guanidine derivatives are prepared or obtained.
  • Chlorination Reaction: The guanidine is treated with a suitable chlorinating agent under controlled conditions.
  • Purification: The product is purified using standard techniques such as recrystallization or chromatography.

This method allows for the production of Palau'Chlor in high yields and purity, making it accessible for laboratory use .

N-ChlorosuccinimideChlorinating ReagentModerateCommonly used in peptide synthesistert-Butyl HypochloriteChlorinating ReagentHighUsed for C–H activationPhosphorus OxychlorideChlorinating AgentHighUsed in organic synthesisChlorine DioxideOxidizing AgentVery HighWater treatment and disinfection

Uniqueness of Palau'Chlor

Palau'Chlor's operational simplicity, safety profile, and effectiveness in challenging substrates set it apart from traditional reagents. Its ability to facilitate C–H chlorination under mild conditions without extensive purification requirements makes it particularly advantageous for complex organic syntheses .

Interaction studies involving Palau'Chlor have focused on its reactivity with different substrates and comparison with other chlorinating agents. Kinetic isotope effects have been measured to understand the mechanism better; these studies indicate that the rate-determining step does not involve breaking the aromatic C–H bond but rather involves the formation of an N-chloro intermediate .

The development of electrophilic chlorinating reagents has been a crucial area of research in organic chemistry, driven by the widespread utility of chlorinated aromatic compounds in pharmaceuticals, natural products, agrochemicals, and materials science. Traditional chlorinating methods have relied on reagents that often present significant limitations in terms of reactivity, selectivity, or operational safety. Classical reagents such as N-chlorosuccinimide, while mild and inexpensive, suffer from limited reactivity profiles that restrict their application to certain substrate classes. More aggressive reagents like sulfuryl chloride and chlorine gas, though highly reactive, typically exhibit poor regioselectivity and pose significant safety concerns.

The historical progression of chlorinating reagents reveals a persistent challenge in balancing reactivity with practicality. Early chlorination methods utilizing chlorine gas or sulfuryl chloride were effective but required specialized handling procedures due to their corrosive nature and tendency to produce multiple regioisomers. The introduction of N-chlorosuccinimide in the mid-20th century represented a significant step forward in terms of safety and ease of handling, but its limited reactivity profile meant that many challenging substrates remained inaccessible. Other reagents such as 1,3-dichloro-5,5-dimethylhydantoin offered moderate improvements but still suffered from similar limitations in substrate scope.

The search for an ideal chlorinating reagent intensified as synthetic chemists increasingly required methods that could selectively functionalize complex molecules containing sensitive functional groups. The pharmaceutical industry, in particular, demanded reagents capable of introducing chlorine atoms at specific positions in drug candidates without compromising other structural features. This need became especially pronounced in the synthesis of natural products and pharmaceuticals where traditional reagents often failed to achieve the desired transformations under mild conditions.

Inspiration from Natural Product Synthesis (Pyrrole Imidazole Alkaloids)

The discovery of Palau'Chlor emerged from investigations into the total synthesis of palau'amine, a complex pyrrole imidazole alkaloid with significant immunosuppressive activity. Palau'amine was originally isolated from the sponge Stylotella agminata in 1993 and has attracted considerable attention due to its intriguing molecular architecture and potent biological properties. The compound exhibits antifungal, antitumor, and immunosuppressive activities, making it an attractive target for synthetic chemists and medicinal researchers.

The synthetic route to palau'amine involves a key chlorospirocyclization step that proved instrumental in the development of Palau'Chlor. During mechanistic studies of this transformation, researchers in the Baran group observed that traditional chlorinating reagents were inadequate for achieving the desired cyclization under mild conditions. This observation led to the hypothesis that a new type of chlorinating agent might be required, one that could deliver chlorine in a more controlled and selective manner while maintaining high reactivity.

The breakthrough came through careful analysis of the chlorospirocyclization mechanism, which revealed the potential for guanidine-based structures to serve as effective chlorine transfer agents. The guanidine framework offered several advantages, including the ability to modulate reactivity through electronic effects and the potential for improved selectivity compared to existing reagents. This mechanistic insight provided the foundation for the rational design of 2-Chloro-1,3-bis(methoxycarbonyl)guanidine, which was subsequently named Palau'Chlor in honor of its inspiration from palau'amine synthesis.

The development process involved extensive optimization of the guanidine core structure to achieve the optimal balance of reactivity, stability, and selectivity. Various substituents were evaluated on the guanidine nitrogen atoms, with methoxycarbonyl groups ultimately proving most effective in providing the desired reactivity profile. The resulting reagent demonstrated remarkable efficacy in the original chlorospirocyclization reaction and showed promise for broader applications in electrophilic chlorination.

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

Palau'Chlor possesses the molecular formula C5H8ClN3O4 with a molecular weight of 209.59 g/mol. The International Union of Pure and Applied Chemistry name for this compound is 2-Chloro-1,3-bis(methoxycarbonyl)guanidine, reflecting its core guanidine structure with two methoxycarbonyl substituents and a chlorine atom. The compound is also commonly referred to by the acronym derived from its systematic name, though the full chemical name provides the most precise structural description.

The chemical structure features a central guanidine core with the chlorine atom attached to the central carbon. The two nitrogen atoms of the guanidine are each substituted with methoxycarbonyl groups, which serve to modulate the electronic properties of the molecule and enhance its stability. This structural arrangement creates a highly electrophilic chlorine center that can readily participate in chlorination reactions while maintaining sufficient stability for practical handling and storage.

Table 1: Physical and Chemical Properties of Palau'Chlor

PropertyValueReference
Molecular FormulaC5H8ClN3O4
Molecular Weight209.59 g/mol
Chemical Abstract Service Registry Number1596379-00-8
Melting Point115-120°C
Physical AppearanceWhite powder
Solubility in DichloromethaneSoluble
Solubility in ChloroformSoluble
Solubility in AcetonitrilePartially soluble
Solubility in Dimethyl SulfoxidePartially soluble
Solubility in AlcoholsInsoluble

The crystal structure analysis reveals important insights into the molecular geometry and electronic distribution within Palau'Chlor. The guanidine core adopts a planar configuration that facilitates conjugation between the nitrogen lone pairs and the central carbon atom. The methoxycarbonyl substituents are positioned to minimize steric interactions while providing optimal electronic stabilization of the guanidine cation. The chlorine atom occupies a position that maximizes its electrophilic character, making it readily available for transfer to nucleophilic substrates.

Spectroscopic characterization of Palau'Chlor has been accomplished using various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. The nuclear magnetic resonance spectrum shows characteristic signals for the methoxy groups, the guanidine nitrogen atoms, and the carbon framework. Mass spectrometric analysis confirms the molecular ion peak and provides fragmentation patterns consistent with the proposed structure. Infrared spectroscopy reveals diagnostic absorption bands for the carbonyl groups and the guanidine nitrogen-hydrogen stretches.

The stability profile of Palau'Chlor represents one of its most advantageous features compared to traditional chlorinating reagents. Unlike many chlorinating agents that require special storage conditions or exhibit sensitivity to moisture or light, Palau'Chlor can be stored under ambient conditions without significant decomposition. This stability stems from the electronic stabilization provided by the methoxycarbonyl substituents, which reduce the reactivity of the chlorine atom toward unwanted side reactions while maintaining its electrophilic character for desired transformations.

XLogP3

2.1

Dates

Modify: 2023-08-16

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